3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
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Description
3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
Photophysical and Photochemical Properties
Synthesis and Characterization of Zinc(II) Phthalocyanine Derivatives : Research involving novel benzenesulfonamide derivatives, including those with photophysicochemical properties suitable for photocatalytic applications. This includes investigation into their spectroscopic, photophysical, and photochemical properties in various solvents, highlighting their potential in photocatalysis and photodynamic therapy (PDT) applications (Öncül, Öztürk, & Pişkin, 2021).
High Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups exhibiting high singlet oxygen quantum yield, indicating their utility as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Medicinal Chemistry and Enzyme Inhibition
- Inhibition Against Carbonic Anhydrase Isoforms : The synthesis and characterization of novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm, demonstrating nanomolar inhibitory activity against carbonic anhydrase isoform IX. This suggests potential anticancer drug applications due to pronounced selectivity against specific isoforms of the enzyme (Aimene et al., 2019).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : A study on the synthesis, characterization, and investigation of the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide. This work showcased the compound's efficacy against various bacterial strains, highlighting its potential in addressing microbial resistance (Ijuomah, Ike, & Obi, 2022).
properties
IUPAC Name |
3-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-14-5-2-6-15(8-14)24(21,22)17-9-12-11-20(19-18-12)13-4-3-7-16-10-13/h2-8,10-11,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVRQQYWUGWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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